PF-04937319 - 1245603-92-2

PF-04937319

Catalog Number: EVT-279197
CAS Number: 1245603-92-2
Molecular Formula: C22H20N6O4
Molecular Weight: 432.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PF-04937319 is a synthetically derived compound classified as a partial glucokinase activator (GKA). [, , ] GKAs are a class of compounds that enhance the activity of the glucokinase enzyme, a key regulator of glucose metabolism. [, ] PF-04937319 has been investigated for its potential to improve glycemic control in preclinical and clinical studies. [, ]

N-Methyl-5-((2-methyl-6-((5-methylpyrazin-2-yl)carbamoyl)benzofuran-4-yl)oxy)pyrimidine-2-carboxamide (M1)

Compound Description: M1 is the major metabolite of PF-04937319 in humans. It is formed via N-demethylation of PF-04937319, primarily catalyzed by CYP3A and CYP2C isoforms in the liver [, ]. M1 accounts for a significant portion of the total drug-related material at steady state in humans (approximately 65%) [, ]. While less potent than PF-04937319, M1 retains some glucokinase activator activity []. It exhibits minimal off-target pharmacology and does not inhibit major human P450 enzymes [].

Relevance: M1 is a key metabolite of PF-04937319 in humans and contributes significantly to overall exposure. Its lower potency as a glucokinase activator compared to PF-04937319 is noteworthy. The substantial human-specific formation of M1 highlights the importance of species-specific metabolism considerations in drug development [].

Carbinolamide Metabolite

Compound Description: This metabolite is formed from both PF-04937319 and M1 and is identified as a human-specific metabolite []. The specific structure of the carbinolamide metabolite is not provided in the papers.

Relevance: The carbinolamide metabolite, observed in both human studies and humanized chimeric mice models, further emphasizes the distinct metabolic profile of PF-04937319 in humans compared to preclinical species []. This highlights the importance of using appropriate models, such as humanized chimeric mice, to understand human-specific metabolism for drugs like PF-04937319.

AMG 151 (ARRY-403)

Compound Description: AMG 151 is a glucokinase activator investigated for the treatment of type 2 diabetes mellitus []. It belongs to the class of direct GKAs and has shown promising potency in reducing HbA1c levels [].

Relevance: AMG 151, like PF-04937319, belongs to the glucokinase activator class of drugs. Studying the efficacy and safety profiles of different GKAs, including AMG 151, helps understand the potential benefits and risks associated with this drug class for treating type 2 diabetes [].

AZD1656

Compound Description: AZD1656 is a partial glucokinase activator that progressed to Phase II clinical trials for type 2 diabetes mellitus []. It demonstrated limited efficacy in some studies and raised concerns regarding hypoglycemia risk [].

Relevance: AZD1656 and PF-04937319 are both classified as partial glucokinase activators. Their shared classification allows for comparative analysis of their efficacy, safety, and potential for causing hypoglycemia, a common concern with GKAs [].

Dorzagliatin (HMS5552)

Compound Description: Dorzagliatin is a glucokinase activator that has shown promising results as an antidiabetic agent in recent clinical trials, achieving proof of concept for treating type 2 diabetes []. It exhibits favorable pharmacokinetic and pharmacodynamic properties and has demonstrated an ability to improve glucose homeostasis [].

MK-0941

Compound Description: MK-0941 is a glucokinase activator investigated for its potential in treating type 2 diabetes mellitus [].

Piragliatin (RO4389620)

Compound Description: Piragliatin is a glucokinase activator previously studied in clinical trials for type 2 diabetes [, , ]. Preclinical studies identified arteriopathy and neuronal toxicity as potential adverse effects associated with piragliatin, attributed to its propensity to induce hypoglycemia [].

PF-04279405

Compound Description: PF-04279405 is a glucokinase activator that was assessed for its toxicity profile in various preclinical species []. It was found to induce hypoglycemia, leading to adverse effects such as brain neuronal necrosis, peripheral neuropathy, and arteriopathy [].

PF-04651887

Compound Description: PF-04651887 is a glucokinase activator that was evaluated for toxicity in preclinical studies []. It was noted to cause hypoglycemia, which was linked to adverse effects including brain neuronal necrosis, peripheral neuropathy, and arteriopathy [].

PF-04991532

Compound Description: PF-04991532 is a glucokinase activator explored as a potential therapeutic agent for type 2 diabetes mellitus [].

Sitagliptin

Compound Description: Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used as an antidiabetic medication [, ]. It works by increasing incretin levels, which in turn stimulate insulin secretion and reduce glucagon secretion [, ].

Relevance: Sitagliptin served as an active comparator to PF-04937319 in clinical trials assessing the efficacy and safety of PF-04937319 in patients with type 2 diabetes [, ]. By comparing their effects on glycemic control and other relevant parameters, researchers aimed to evaluate the potential advantages and disadvantages of PF-04937319 in relation to an established diabetes treatment.

TTP399

Compound Description: TTP399 is a glucokinase activator studied for its potential in treating type 2 diabetes mellitus [].

Overview

PF-04937319 is a benzamide derivative developed as a glucokinase activator, primarily aimed at treating type 2 diabetes mellitus. This compound acts by enhancing the activity of glucokinase, an enzyme that plays a crucial role in glucose metabolism, particularly in the liver and pancreas. The development of PF-04937319 is part of ongoing research into pharmacological agents that can effectively manage blood sugar levels in diabetic patients.

Source and Classification

PF-04937319 was developed by Pfizer Inc., a major pharmaceutical company based in New York City, USA. It is classified as an allosteric glucokinase activator, which means it modifies the enzyme's activity without directly competing with glucose for its binding site. This classification places PF-04937319 among novel therapeutic agents targeting metabolic pathways involved in diabetes management .

Synthesis Analysis

Methods and Technical Details

The synthesis of PF-04937319 involves several steps that utilize established organic chemistry techniques. A notable method includes the conversion of starting materials through various chemical reactions, such as oxidation and hydrolysis. For instance, initial compounds are treated with oxidizing agents like hydrogen peroxide under controlled conditions to yield the desired benzamide structure .

The synthetic route is characterized by:

  • Use of Catalysts: Catalysts such as tert-butyl ammonium bromide are employed to facilitate reactions in heterogeneous phases.
  • Purification Techniques: Techniques including column chromatography and thin-layer chromatography are utilized to purify the synthesized compounds.
  • Spectroscopic Analysis: Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are used to confirm the structure and purity of PF-04937319 .
Molecular Structure Analysis

Structure and Data

PF-04937319 possesses a complex molecular structure typical of benzamide derivatives. The molecular formula is C₁₈H₁₈Cl₂N₂O₆S, indicating the presence of multiple functional groups that contribute to its pharmacological activity. The three-dimensional conformation of the molecule allows for optimal interaction with glucokinase, enhancing its enzymatic function.

Key structural features include:

  • Benzamide Core: The central benzamide structure is crucial for binding affinity.
  • Sulfonyl Group: This group aids in stabilizing interactions with the target enzyme.
  • Chlorine Atoms: These halogen substituents contribute to the compound's lipophilicity and bioavailability .
Chemical Reactions Analysis

Reactions and Technical Details

PF-04937319 undergoes various chemical reactions during its synthesis and potential metabolic pathways once administered. Key reactions include:

  • Oxidation Reactions: Essential for converting intermediates into the final product.
  • Hydrolysis: Used to remove protecting groups or convert esters into acids during synthesis.
  • Binding Interactions: Once in vivo, PF-04937319 engages in reversible binding with glucokinase, modulating its activity without permanent alteration to the enzyme structure .
Mechanism of Action

Process and Data

The mechanism of action for PF-04937319 involves allosteric modulation of glucokinase. Upon binding to an allosteric site on the enzyme, PF-04937319 induces a conformational change that enhances the enzyme's affinity for glucose. This leads to increased phosphorylation of glucose, facilitating its metabolism and lowering blood sugar levels.

Key points regarding its mechanism include:

  • Allosteric Activation: Unlike competitive inhibitors, PF-04937319 does not compete with glucose but instead enhances enzyme function.
  • Dual Action: The compound acts on both pancreatic beta cells and hepatic cells, promoting insulin secretion and glucose uptake respectively .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

PF-04937319 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 426.33 g/mol.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide, indicating good bioavailability potential.
  • Stability: The compound demonstrates stability under physiological conditions, which is crucial for therapeutic efficacy.

Analytical techniques such as differential scanning calorimetry (DSC) may be employed to assess thermal stability, while solubility tests can provide insights into its pharmacokinetic profile .

Applications

Scientific Uses

PF-04937319 is primarily investigated for its potential application in diabetes treatment as a glucokinase activator. Its ability to enhance glucose metabolism positions it as a promising candidate for managing hyperglycemia in type 2 diabetes patients.

Ongoing research includes:

  • Clinical Trials: Phase 1 clinical trials have been conducted to evaluate safety and efficacy in humans.
  • Pharmacological Studies: Further studies aim to understand its long-term effects on glycemic control and potential side effects compared to existing treatments .

Properties

CAS Number

1245603-92-2

Product Name

PF-04937319

IUPAC Name

N,N-dimethyl-5-[[2-methyl-6-[(5-methylpyrazin-2-yl)carbamoyl]-1-benzofuran-4-yl]oxy]pyrimidine-2-carboxamide

Molecular Formula

C22H20N6O4

Molecular Weight

432.4 g/mol

InChI

InChI=1S/C22H20N6O4/c1-12-8-24-19(11-23-12)27-21(29)14-6-17-16(5-13(2)31-17)18(7-14)32-15-9-25-20(26-10-15)22(30)28(3)4/h5-11H,1-4H3,(H,24,27,29)

InChI Key

MASKQITXHVYVFL-UHFFFAOYSA-N

SMILES

CC1=CC2=C(O1)C=C(C=C2OC3=CN=C(N=C3)C(=O)N(C)C)C(=O)NC4=NC=C(N=C4)C

Solubility

Soluble in DMSO, not in water

Synonyms

PF-04937319; PF04937319; PF 04937319; PF-4937319; PF 4937319; PF4937319.

Canonical SMILES

CC1=CC2=C(O1)C=C(C=C2OC3=CN=C(N=C3)C(=O)N(C)C)C(=O)NC4=NC=C(N=C4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.